1-((Octylthio)methyl)pyridinium, chloride
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Overview
Description
1-((Octylthio)methyl)pyridinium, chloride: is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the octylthio group attached to the pyridinium ring imparts unique properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Octylthio)methyl)pyridinium, chloride typically involves the reaction of pyridine with an octylthioalkylating agent, such as octylthiomethyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: 1-((Octylthio)methyl)pyridinium, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted pyridinium derivatives.
Scientific Research Applications
1-((Octylthio)methyl)pyridinium, chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and catalysts.
Biology: Investigated for its antimicrobial properties and potential use as a disinfectant or preservative.
Medicine: Explored for its potential as an anti-cancer agent and in drug delivery systems due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of 1-((Octylthio)methyl)pyridinium, chloride involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties, commonly used in mouthwashes and disinfectants.
Benzalkonium chloride: A widely used disinfectant and antiseptic with a similar mechanism of action.
Methylpyridinium chloride: A related pyridinium salt with different alkyl chain length and applications.
Uniqueness: 1-((Octylthio)methyl)pyridinium, chloride stands out due to its unique octylthio group, which imparts distinct physicochemical properties and enhances its interaction with biological membranes. This makes it particularly effective in applications requiring strong antimicrobial activity and membrane disruption .
Properties
CAS No. |
68278-98-8 |
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Molecular Formula |
C14H24ClNS |
Molecular Weight |
273.9 g/mol |
IUPAC Name |
1-(octylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H24NS.ClH/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15;/h7-9,11-12H,2-6,10,13-14H2,1H3;1H/q+1;/p-1 |
InChI Key |
FQDFCTQORXDEDB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCSC[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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